4-Ethyl-1-octyn-3-ol: Technical Profile & Research Guide
4-Ethyl-1-octyn-3-ol: Technical Profile & Research Guide
Executive Summary
4-Ethyl-1-octyn-3-ol (CAS: 5877-42-9), also known as Ethyloctynol , is a branched acetylenic alcohol that serves as a critical scaffold in both industrial materials science and biomedical research.[1][2][3] While historically utilized as a high-performance corrosion inhibitor for ferrous metals in acidizing environments, recent metabolomic profiling has elevated its status to a volatile organic compound (VOC) biomarker for colorectal cancer (CRC).
This guide provides a comprehensive technical analysis of 4-ethyl-1-octyn-3-ol, focusing on its synthesis, reactivity profile (Click Chemistry utility), and emerging significance in drug development and diagnostic pathology.
Physicochemical Profile
4-Ethyl-1-octyn-3-ol is a secondary propargylic alcohol characterized by a terminal alkyne group and a branched alkyl chain. Its lipophilicity and volatility are central to its detection in breath analysis and its behavior in biological membranes.
| Property | Value | Context |
| IUPAC Name | 4-ethyloct-1-yn-3-ol | Systematic nomenclature |
| CAS Number | 5877-42-9 | Unique identifier |
| Molecular Formula | C₁₀H₁₈O | MW: 154.25 g/mol |
| Structure | HC≡C-CH(OH)-CH(Et)-C₄H₉ | Chiral centers at C3 and C4 |
| Boiling Point | ~205°C (760 mmHg) / 91°C (10 mmHg) | High volatility relative to MW |
| Density | 0.873 g/cm³ | Less dense than water |
| LogP (Predicted) | 2.8 - 3.0 | Moderate lipophilicity; membrane permeable |
| Solubility | Insoluble in water; Soluble in EtOH, Et₂O, CHCl₃ | Typical for C10 alcohols |
| pKa | ~13.1 (Alcohol), ~25 (Alkyne) | Weakly acidic terminal proton |
Synthesis & Manufacturing
The industrial and laboratory synthesis of 4-ethyl-1-octyn-3-ol relies on the nucleophilic addition of an acetylide anion to a branched aldehyde. This route ensures high atom economy and scalability.
Core Synthetic Pathway
The precursor, 2-ethylhexanal , is a commodity chemical derived from the hydroformylation of propylene (via butyraldehyde aldol condensation).
-
Reagents: Acetylene (HC≡CH) or Ethynylmagnesium bromide (HC≡CMgBr).
-
Substrate: 2-Ethylhexanal.
-
Mechanism: 1,2-Nucleophilic addition to the carbonyl group.
Experimental Protocol: Grignard Route
Note: This protocol is a standardized adaptation for research-scale synthesis.
-
Preparation: In a flame-dried 3-neck flask under Argon, generate ethynylmagnesium bromide (0.5 M in THF).
-
Addition: Cool the solution to 0°C. Add 2-ethylhexanal (1.0 eq) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. The magnesium acts as a Lewis acid, coordinating the carbonyl oxygen.
-
Quench: Slowly add saturated NH₄Cl solution to hydrolyze the alkoxide intermediate.
-
Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Distillation under reduced pressure (vacuum) is required to separate the product from unreacted aldehyde.
Figure 1: Synthetic pathway via Grignard addition. The reaction creates two chiral centers, typically yielding a mixture of diastereomers.
Reactivity Profile: The Researcher's Toolbox
For drug development professionals, the value of 4-ethyl-1-octyn-3-ol lies in its bifunctionality . It contains a terminal alkyne (clickable handle) and a secondary alcohol (oxidizable/directing group).
A. Click Chemistry (CuAAC)
The terminal alkyne allows this molecule to be used as a "warhead" or linker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Application: Tagging biological targets or synthesizing triazole-based antifungal agents.
-
Protocol Insight: The steric bulk of the ethyl group at C4 does not significantly hinder the alkyne at C1, making it a viable substrate for click reactions.
B. Oxidation to Ynone
Oxidation of the C3 alcohol yields an α,β-acetylenic ketone (ynone) .
-
Reagent: Dess-Martin Periodinane or MnO₂.
-
Significance: Ynones are potent Michael acceptors. In drug design, they can form covalent bonds with cysteine residues in target proteins (Targeted Covalent Inhibitors).
C. Meyer-Schuster Rearrangement
Under acid catalysis, the propargylic alcohol can rearrange to form an α,β-unsaturated carbonyl (enal) , a common motif in pheromone synthesis.
Figure 2: Divergent reactivity profile. The terminal alkyne enables bio-orthogonal labeling, while oxidation yields reactive electrophiles.
Biological Relevance & Drug Development
A. Colorectal Cancer (CRC) Biomarker
Recent metabolomic studies (GC-MS analysis of exhaled breath) have identified 4-ethyl-1-octyn-3-ol as a statistically significant biomarker for Colorectal Cancer .[4][5]
-
Observation: Elevated levels in CRC patients vs. healthy controls.[5]
-
Proposed Mechanism: Cancer cells exhibit altered lipid metabolism (beta-oxidation dysregulation) and increased oxidative stress. This leads to the peroxidation of specific membrane fatty acids, generating unique volatile alkynols and aldehydes that are excreted via the lungs.
-
Diagnostic Potential: Non-invasive screening panels often combine this molecule with other VOCs (e.g., cyclohexanone, dodecane) to achieve >90% sensitivity.
B. Antimicrobial & Antifungal Activity
"Ethyloctynol" is produced naturally by certain Bacillus species (e.g., B. velezensis) as a volatile defense mechanism.
-
Activity: Inhibits mycelial growth of Botrytis cinerea (Gray Mold).
-
Mechanism: Disruption of fungal cell membrane integrity due to the amphiphilic nature of the alkynol, leading to leakage of intracellular components.
C. Pharmacophore Analysis (Sedative Potential)
Structurally, 4-ethyl-1-octyn-3-ol belongs to the class of ethynyl carbinols , which includes historical sedatives like Methylparafynol and Ethchlorvynol.
-
SAR Insight: The tertiary ethynyl carbinols are typically more potent sedatives (GABA modulators). As a secondary alcohol, 4-ethyl-1-octyn-3-ol likely possesses lower hypnotic potency but shares the metabolic vulnerability (glucuronidation) and toxicity profile (dermal absorption) of the class.
Figure 3: Pathophysiological origin of 4-ethyl-1-octyn-3-ol as a cancer biomarker.
Industrial Application: Corrosion Inhibition
While this guide focuses on research, understanding the industrial mechanism validates the chemical behavior.
-
Mechanism: Chemisorption. The pi-electrons of the triple bond interact with the d-orbitals of iron (Fe) surfaces.
-
Synergy: Often formulated with propargyl alcohol . The branched alkyl tail of 4-ethyl-1-octyn-3-ol forms a hydrophobic barrier that repels water and acid ions (H⁺), enhancing the protective film on steel during acid cleaning (pickling).
Safety & Handling
-
GHS Classification:
-
H311: Toxic in contact with skin (Dermal absorption is a known hazard for alkynols).
-
H315/H319: Causes skin and serious eye irritation.
-
H400: Very toxic to aquatic life.
-
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation.
References
-
Wang, C., et al. (2014).[6] "Noninvasive detection of colorectal cancer by analysis of exhaled breath." Analytical and Bioanalytical Chemistry, 406(19), 4757-4763. Link
-
Khan, A. R., et al. (2024).[7] "Bio-perfume guns: Antifungal volatile activity of Bacillus sp.[7] LNXM12 against postharvest pathogen Botrytis cinerea."[7] Pesticide Biochemistry and Physiology, 202, 105953. Link
-
Altomare, D. F., et al. (2013).[8] "Exhaled volatile organic compounds identify patients with colorectal cancer."[8] British Journal of Surgery, 100(1), 144-150. Link
-
PubChem Compound Summary. "4-Ethyl-1-octyn-3-ol (CID 93012)."[2] National Center for Biotechnology Information. Link
-
Frenier, W. W., & Loescher, K. J. (1989).[9] "Inhibitors for Chemical Cleaning Solvents." Materials Performance. (Contextualizing acetylenic alcohols in corrosion inhibition).
Sources
- 1. 4-ETHYL-1-OCTYN-3-OL | 5877-42-9 [chemicalbook.com]
- 2. 4-Ethyl-1-octyn-3-ol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. content.ampp.org [content.ampp.org]
